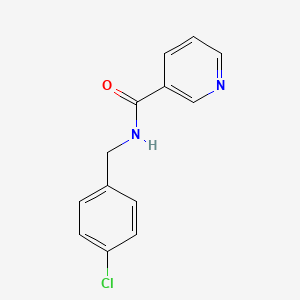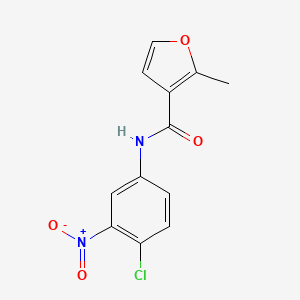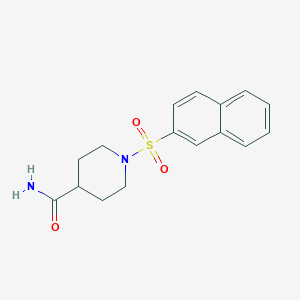
methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This molecule is a pyrrole derivative that is synthesized through a multistep process. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and growth. This may lead to the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has the ability to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial and antifungal properties. Additionally, the compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate in lab experiments is its ability to exhibit various biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of experiments. However, one of the limitations of using this compound is its low yield in the synthesis process, which may make it difficult to obtain large quantities for experimentation.
未来方向
There are several future directions that can be explored with regards to methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate. One potential direction is to further investigate the mechanism of action of the compound, which may help to identify new targets for drug development. Additionally, the compound may be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which may enhance its therapeutic potential. Another future direction may be to investigate the use of this compound in combination with other drugs, which may lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. While there are limitations to its use in lab experiments, there are several future directions that can be explored to further understand the potential of this compound.
合成方法
The synthesis of methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate involves a multistep process that includes the condensation of benzaldehyde and acetophenone to form chalcone, followed by cyclization with methylamine and catalytic hydrogenation to yield the final product. The yield of this synthesis method is reported to be around 70%.
科学研究应用
Methyl 4-hydroxy-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential pharmaceutical applications. The compound has been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Studies have also shown that this molecule has the ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
methyl 4-hydroxy-2-methyl-1-phenylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-12(13(16)17-2)11(15)8-14(9)10-6-4-3-5-7-10/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGNHOHWVGUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=CC=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2-methyl-1-phenylpyrrole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)

![N-[5-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5804865.png)

![7,7-dimethyl-2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5804881.png)
![6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5804899.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)
